molecular formula C10H15BO2 B058624 4-tert-Butylphenylboronic acid CAS No. 123324-71-0

4-tert-Butylphenylboronic acid

Cat. No.: B058624
CAS No.: 123324-71-0
M. Wt: 178.04 g/mol
InChI Key: MNJYZNVROSZZQC-UHFFFAOYSA-N
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Description

4-tert-Butylphenylboronic acid (4-TBA) is an organic compound belonging to the class of boronic acids. It is a colorless, water-soluble solid that is widely used in organic synthesis and in scientific research. 4-TBA is a versatile reagent with a wide range of applications in both organic synthesis and scientific research. It is used in the synthesis of a variety of organic molecules, including drugs, fragrances, and flavorings. 4-TBA is also used in the preparation of catalysts, polymers, and other materials. Additionally, 4-TBA is used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.

Scientific Research Applications

  • Synthesis and Characterization : It was synthesized using trimethyl borate and Grignard reagents, demonstrating a final yield of 69.5% (He Quan-guo, 2007).

  • Optimization of Preparation Conditions : Factors influencing its preparation were analyzed using the Grey Correlation Degree method, leading to optimized process conditions (He Quan-guo, 2007).

  • Use in Epoxy-Based Coatings : It was evaluated as an alternative, less harmful boron compound for epoxy-based hydrocarbon intumescent coatings. It showed promising results, particularly in formulations containing 13 wt% 4TBPBA, providing the same time to failure at 550 ˚C as other boron compounds at higher concentrations (Wang et al., 2021).

  • Borosilicate Derivatives : It was used to create borosilicate ring compounds and cube-based species through reactions with di-tert-butylsilanediol or tert-butylsilanetriol (Avent et al., 2002).

  • Potential in Crystal Engineering : 4-tert-Butylphenylboronic acid derivatives have been synthesized for potential use as tectons in crystal engineering (Wright & Vinod, 2003).

  • Boron-Nitrogen Macrocycles : Its derivatives were used to create trimeric macrocyclic compounds, showcasing their potential for small molecule encapsulation (Barba et al., 2004).

  • Asymmetric Synthesis : It has been employed in asymmetric rhodium-catalyzed conjugate additions and other reactions, yielding enantioenriched products (Paquin et al., 2005).

  • Electroluminescence in OLEDs : A tetra-substituted chrysene derivative synthesized using this compound showed potential as a blue emitter for OLEDs (Ionkin et al., 2008).

  • Solvent Extraction and Purification : It was tested for its ability to purify and concentrate sugars in hemicellulose hydrolysates, showing potential for high-concentration xylose solutions suitable for fermentation (Griffin & Shu, 2004).

Safety and Hazards

4-tert-Butylphenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended . In case of inhalation, move the person into fresh air and give artificial respiration if needed. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Mechanism of Action

Target of Action

4-tert-Butylphenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It doesn’t have a specific biological target but plays a crucial role in facilitating chemical reactions.

Mode of Action

The compound is involved in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming process . In these reactions, this compound acts as a boron reagent, providing a nucleophilic organoboron species for transmetalation .

Biochemical Pathways

In the context of Suzuki-Miyaura cross-coupling, the organoboron compound (like this compound) is transferred from boron to palladium during the transmetalation step . This is part of a broader pathway involving oxidative addition, transmetalation, and reductive elimination steps that result in the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s worth noting that its physical and chemical properties, such as its melting point (191-196 °c) and molecular weight (17804), can influence its behavior in a reaction environment .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . For example, it has been used in the synthesis of tetracycline derivatives .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry place and handled with appropriate personal protective equipment to prevent exposure to dust/fume/gas/mist/vapours/spray . Its reactivity in Suzuki-Miyaura cross-coupling reactions can also be affected by the presence of other reagents and the reaction conditions .

Biochemical Analysis

Biochemical Properties

4-tert-Butylphenylboronic acid is known for its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with various biomolecules, such as enzymes and proteins, during this reaction .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . The compound can influence cell function by facilitating the formation of carbon-carbon bonds, which are fundamental to many biological processes .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . It interacts with enzymes and cofactors during this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and the specific experimental conditions .

Properties

IUPAC Name

(4-tert-butylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYZNVROSZZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370211
Record name 4-tert-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123324-71-0
Record name 4-tert-Butylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123324-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butyl-bromobenzene (21.3 g, 0.0999 mol) in THF (30 mL) at −78° C. under nitrogen was added dropwise a 2.1 M solution of n-butyl lithium in hexanes (45 mL, 0.095 mol), and the mixture was stirred for 1.5 hours. To the mixture was added dropwise neat trimethylborate (10.2 mL, 0.090 mol), and the mixture was allowed to slowly warm to room temperature. The mixture was stirred overnight, then quenched by dropwise addition of 1.0 M aqueous hydrochloric acid. Brine was added, and the organic layer was dried (Na2SO4) and rotary evaporated. The residue was crystallized from n-heptane to give 4.65 g of crude 4-tert-butyl-phenyl-boronic acid as white needles. This material was used directly in the next reaction without further characterization. Thus, in a manner similar to Example 12, Step (b), 4-tert-butyl-phenyl-boronic acid (0.4287 g, 0.00241 mol) was allowed to react with 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester (0.5443 g, 0.00200 mol) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.0472 g, 0.0000408 mol) and 2.0 M aqueous sodium carbonate (2.4 mL, 0.0048 mol) in toluene (5 mL) to give, after chromatography on silica gel (270 g, 230-400 mesh), eluting with toluene then chloroform, 0.50 g. The material was dissolved in diethyl ether, washed with 0.10 M aqueous sodium hydroxide, water and brine. The organics were dried (K2CO3), and rotary evaporated to give 0.45 g of 4-(4′-tert-butyl-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester as a white solid; mp 58-62° C.
Quantity
21.3 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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[Compound]
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hexanes
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45 mL
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reactant
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30 mL
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solvent
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Quantity
10.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of para-tert-butylphenyl magnesium bromide prepared from 52 ml of para-tert-butylphenyl bromide and 8.0 g of the magnesium turnings in 250 ml of diethyl ether was added to 81 ml of tri-n-butyl borate in 250 ml of diethyl ether at −80° C. with stirring under argon. The reaction mixture was allowed to warm to ambient temperature, and was poured into 150 ml of 10% sulfuric acid in water. The organic phase was extracted twice by 100 ml of diethyl ether. The solvent and n-butanol were removed under vacuum. The viscous residue was recrystallized from boiling water. Yield of 4-tert-butylphenyl boronic acid was 10% as white crystals with mp. 202-203° C.
Name
para-tert-butylphenyl magnesium bromide
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0 (± 1) mol
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52 mL
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reactant
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8 g
Type
reactant
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250 mL
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solvent
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81 mL
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reactant
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250 mL
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solvent
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150 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method to synthesize 4-tert-Butylphenylboronic acid?

A: Research indicates that reacting trimethyl borate with a Grignard reagent derived from 1-bromo-4-tert-butylbenzene and magnesium metal under a nitrogen atmosphere yields this compound [, ]. The optimal conditions involve a 1.5:1 molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate, a temperature range of -20°C to -30°C, and a reaction time of 140 minutes, achieving a yield of 69.5% []. Further optimization suggests using a 1.4:1 molar ratio of trimethyl borate to 1-bromo-4-tert-butylbenzene at -20°C for 160 minutes [].

Q2: How does the structure of this compound influence its ability to extract sugars?

A: this compound, alongside other boronic acid derivatives, has been explored for its ability to extract sugars from aqueous solutions [, ]. While this compound exhibits sugar extraction capabilities, research suggests that Naphthalene-2-boronic acid demonstrates superior extraction of xylose, a key sugar derived from hemicellulose hydrolysis []. This difference in extraction efficiency highlights the impact of the boronic acid structure on its interaction with specific sugars.

Q3: What analytical techniques are used to characterize this compound?

A: Synthesized this compound can be characterized and identified using mass spectrometry and 1H NMR spectroscopy []. These techniques provide information about the compound's molecular weight, structure, and purity.

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